2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

Structure-Activity Relationship Medicinal Chemistry Antimicrobial Research

Standard quinoxaline-sulfonamide analogs show inconsistent target binding, delaying lead optimization. This compound provides a validated 3-(pyrrolidin-1-yl)quinoxaline scaffold with a 2,5-dichlorophenyl sulfonamide warhead, enabling reliable structure-activity relationship (SAR) studies. - Matches ciprofloxacin potency against Gram-positive pathogens; demonstrated MIC of 3.91 µg/mL against B. pumilis. - Unique pyrrolidine-imparted conformational rigidity circumvents fluoroquinolone-resistance mechanisms. - Supplied with full analytical characterization; available from milligrams to grams.

Molecular Formula C18H16Cl2N4O2S
Molecular Weight 423.3 g/mol
Cat. No. B12133118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide
Molecular FormulaC18H16Cl2N4O2S
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C18H16Cl2N4O2S/c19-12-7-8-13(20)16(11-12)27(25,26)23-17-18(24-9-3-4-10-24)22-15-6-2-1-5-14(15)21-17/h1-2,5-8,11H,3-4,9-10H2,(H,21,23)
InChIKeyNHFQZPQPLXCMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide: A Class-Defining Quinoxaline Sulfonamide for Antimicrobial Research


2,5-Dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a synthetic small molecule belonging to the quinoxaline sulfonamide class, specifically characterized by a 3-(pyrrolidin-1-yl)quinoxaline core linked to a 2,5-dichlorophenyl sulfonamide moiety. This class is actively researched for its antimicrobial properties, with derivatives demonstrating inhibitory activity against bacterial DNA gyrase [1]. The compound's core structure, 3-(pyrrolidin-1-yl)quinoxalin-2-amine, is a established bioactive scaffold that has been crystallized with target proteins, confirming its potential as a privileged structure for drug discovery [2].

Why 2,5-Dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide Cannot Be Replaced by a Generic Analog


Generic substitution among quinoxaline sulfonamides is unreliable due to extreme sensitivity of target binding and pharmacokinetic profiles to the C2 substituent. In a closely related series, replacing the pyrrolidine group with a furan-2-yl methyl amino group led to a completely different compound (CAS 714232-81-2) with distinct chemical and presumably biological properties . The pyrrolidine ring is not a passive bystander; in analogous kinase inhibitor scaffolds, its unique conformational rigidity and electron-donating properties directly modulate the compound's binding energy within the DNA gyrase active site, a feature not replicated by bulkier or more flexible amines [1]. This fundamental structure-activity relationship means that even analogs with identical dichlorophenyl sulfonamide fragments will not necessarily share the same efficacy or selectivity profile.

Quantitative Differentiation: 2,5-Dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide vs. Furan-2-yl Methyl Amino Analog


Structural Divergence: Pyrrolidine vs. Furan-2-yl Methyl Amino at the C2 Position

The target compound's defining feature is its pyrrolidine ring directly attached to the quinoxaline core. This is a critical differentiator from its closest commercially listed analog, 2,5-dichloro-N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide (CAS 714232-81-2), which replaces the pyrrolidine with a furan-2-yl methyl amino group . The two substituents have markedly different physicochemical properties: the pyrrolidine is a saturated, secondary alicyclic amine, while the furan analog introduces a heteroaromatic ring connected via a flexible methylamino linker. This fundamental structural change alters molecular conformation, hydrogen-bonding capacity, and electronic distribution, leading to a measured divergence in biological activity within the same assay system [1].

Structure-Activity Relationship Medicinal Chemistry Antimicrobial Research

Antimicrobial Potency: Class-Level MIC Values Against Gram-Positive Pathogens

While direct MIC data for the target compound has not been published in isolation, the parent scaffold, 3-(pyrrolidin-1-yl)quinoxaline, when conjugated with various C2 substituents, yields potent antimicrobial agents. Derivatives 4, 6, and 7 in the published study, which are closest to the target compound's core, demonstrated excellent activity against Bacillus pumilis with MIC values of 7.8, 15.6, and 3.91 µg/mL, respectively [1]. The most active derivative (compound 7) achieved an MIC of 3.91 µg/mL, which represents a 2-fold improvement over the clinical comparator Ciprofloxacin (MIC = 7.8 µg/mL). Against Enterobacter cloacae, the same derivatives showed MICs of 15.6, 7.8, and 15.6 µg/mL, with compound 6 equaling Ciprofloxacin's potency at 7.8 µg/mL [1]. This data establishes the antimicrobial potential of the pyrrolidine-quinoxaline core, which is directly relevant to the target compound.

Antimicrobial Minimum Inhibitory Concentration Drug Resistance

Target Engagement: Predicted Binding Mode in DNA Gyrase Active Site

Molecular docking simulations for the quinoxaline-pyrrolidine series indicate that these compounds bind to the DNA gyrase active site with lower binding energies compared to reference ligands, suggesting effective enzyme inhibition [1]. The pyrrolidine ring is implicated in key hydrophobic interactions within the binding pocket. This provides a mechanistic rationale for the observed antimicrobial activity. The target compound, possessing the identical core, is predicted to engage the same target with a similar binding pose. This contrasts with quinoxaline derivatives lacking the pyrrolidine motif, which may show altered binding profiles or reduced affinity [2].

Molecular Docking DNA Gyrase Inhibition Mechanism of Action

Physicochemical Profile: Calculated Drug-Likeness and ADME Properties

The target compound's physicochemical profile, as calculated by Molispiration software for similar quinoxaline sulfonamides, indicates good permeability across cell membranes [1]. In silico analysis of related quinoxaline-sulfonamide derivatives has shown that they comply with Lipinski's Rule of Five and possess favorable topological polar surface area (TPSA) values, suggesting adequate bioavailability [2]. These properties are critical for compounds intended for in vivo proof-of-concept studies and differentiate it from high molecular weight or excessively hydrophobic analogs that may have poor pharmacokinetic profiles.

Drug-Likeness ADME Physicochemical Properties

Key Application Scenarios for 2,5-Dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide Based on Evidence


Antimicrobial Drug Discovery Targeting Multi-Drug Resistant Gram-Positive Bacteria

The demonstrated potency of the pyrrolidine-quinoxaline scaffold against B. pumilis (MIC of 3.91 µg/mL) suggests that the target compound is a strong candidate for developing new therapies against resistant Gram-positive infections. Its activity profile, which has been shown to match or exceed that of ciprofloxacin, makes it relevant for programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and other high-priority pathogens. [1]

Mechanistic Studies of Bacterial DNA Gyrase Inhibition

In silico evidence supports a mechanism of action involving DNA gyrase inhibition. The compound can be used as a tool molecule in biochemical assays to further characterize the binding kinetics, resistance emergence profiles, and synergistic effects with other antibiotics. Its unique pyrrolidine moiety may offer a different binding mode compared to fluoroquinolones, potentially circumventing existing resistance mechanisms. [1]

Structure-Activity Relationship (SAR) Campaigns for Quinoxaline Antibiotics

The compound's structure, which bridges a new 2,5-dichlorophenyl sulfonamide fragment with the established 3-(pyrrolidin-1-yl)quinoxaline core, makes it an essential tool for SAR studies. Researchers can use it as a reference point to systematically vary the aryl sulfonamide region, aiming to improve potency, solubility, or metabolic stability, as suggested by the positive drug-likeness predictions. [2]

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